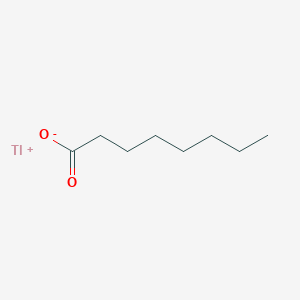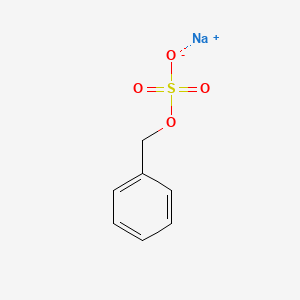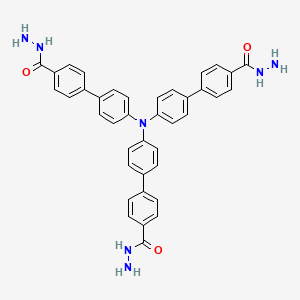![molecular formula C26H18F6N2O4S B13736101 Bis[4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl] sulfone CAS No. 138322-14-2](/img/structure/B13736101.png)
Bis[4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl] sulfone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl] sulfone is a fluorinated diamine monomer known for its unique chemical structure and properties. This compound is characterized by the presence of trifluoromethyl groups and sulfone linkages, which contribute to its high thermal stability, chemical resistance, and excellent solubility in organic solvents. It is widely used in the synthesis of advanced polymers, particularly polyimides, which are essential in various high-performance applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl] sulfone typically involves a multi-step process. One common method includes the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride with 4,4’-sulfonyl diphenol in the presence of potassium carbonate. This reaction yields an intermediate product, which is then subjected to catalytic reduction using hydrazine and palladium on carbon (Pd/C) to obtain the final diamine monomer .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common practices to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
Bis[4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl] sulfone undergoes various chemical reactions, including:
Nucleophilic Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Polycondensation: The diamine monomer reacts with aromatic dianhydrides through thermal imidization to form polyimides.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate is commonly used as a base in these reactions.
Polycondensation: Aromatic dianhydrides are used as co-reactants, and the reaction is typically carried out under thermal conditions.
Major Products Formed
Scientific Research Applications
Bis[4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl] sulfone has a wide range of applications in scientific research:
Biology: The compound’s unique properties make it suitable for developing advanced materials for biomedical applications, including drug delivery systems and biocompatible coatings.
Medicine: Research is ongoing to explore its potential in creating new therapeutic agents and medical devices.
Mechanism of Action
The mechanism of action of Bis[4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl] sulfone primarily involves its ability to form stable polyimides through polycondensation reactions. The trifluoromethyl groups and sulfone linkages enhance the thermal stability and chemical resistance of the resulting polymers. The molecular targets and pathways involved in these reactions include the formation of imide linkages between the diamine monomer and aromatic dianhydrides .
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(3-aminophenoxy)diphenyl sulfone: Another diamine monomer used in polyimide synthesis, but with different substituents.
9,9-Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]fluorene: A fluorinated diamine monomer with a fluorene core.
Uniqueness
Bis[4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl] sulfone stands out due to its unique combination of trifluoromethyl groups and sulfone linkages, which provide superior thermal stability, chemical resistance, and solubility compared to other similar compounds .
Properties
CAS No. |
138322-14-2 |
|---|---|
Molecular Formula |
C26H18F6N2O4S |
Molecular Weight |
568.5 g/mol |
IUPAC Name |
4-[4-[4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl]sulfonylphenoxy]-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C26H18F6N2O4S/c27-25(28,29)21-13-15(33)1-11-23(21)37-17-3-7-19(8-4-17)39(35,36)20-9-5-18(6-10-20)38-24-12-2-16(34)14-22(24)26(30,31)32/h1-14H,33-34H2 |
InChI Key |
PBCUJIJENFOTDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)N)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)OC4=C(C=C(C=C4)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


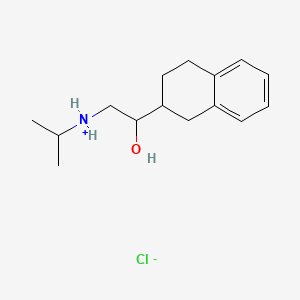


![5-Chloro-1-[(3,4-dichlorophenyl)methyl]-1H-indole-2,3-dione 3-[o-(3-chloro-1-oxopropyl)oxime]](/img/structure/B13736036.png)
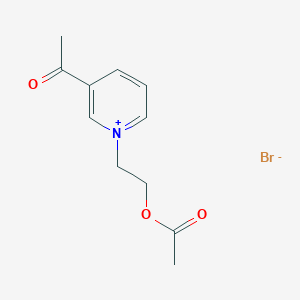
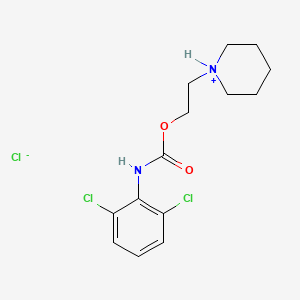

![Silane, [2-[2-(chloromethyl)phenyl]ethyl]trimethoxy-](/img/structure/B13736074.png)
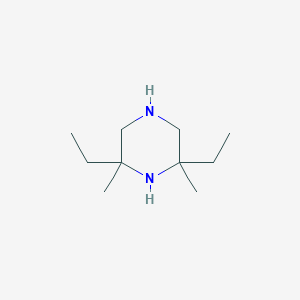
![Silane, [2-[2-(chloromethyl)phenyl]ethyl]trimethoxy-](/img/structure/B13736083.png)
